4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate is a boronate-containing chlorocarbonate derivative. It is synthesized via the reaction of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol with phosgene or triphosgene in anhydrous dioxane or toluene under inert conditions . The compound’s structure is confirmed by <sup>1</sup>H NMR (e.g., aromatic protons at 7.83 and 7.38 ppm, benzyl CH2 at 5.31 ppm, and methyl groups at 1.35 ppm) and <sup>13</sup>C NMR spectroscopy . Its primary application lies in prodrug activation and targeted therapeutic delivery, where the chlorocarbonate group enables covalent modification of biomolecules (e.g., proteins) for controlled release under oxidative conditions .
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXWRCAEZWWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathway
The primary route for synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate involves the reaction of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol with phosgene (COCl₂). This method, adapted from established protocols for chloroformate synthesis, proceeds via nucleophilic acyl substitution.
Reaction Scheme:
The reaction is typically conducted in anhydrous p-dioxane under inert atmospheric conditions to mitigate moisture sensitivity. Phosgene, introduced as a 20% solution in toluene, is used in stoichiometric excess (2.0 equivalents) to ensure complete conversion of the benzyl alcohol precursor.
Reaction Conditions and Optimization
Solvent and Temperature
The choice of p-dioxane as the solvent optimizes reagent solubility while stabilizing reactive intermediates. The reaction proceeds at ambient temperature (20–25°C) over 20–24 hours, balancing reaction efficiency with safety considerations.
Workup and Purification
Post-reaction, volatiles are removed under reduced pressure, and residual phosgene is neutralized by repeated azeotropic distillation with benzene. The crude product is stored in dichloromethane over anhydrous sodium sulfate to prevent hydrolysis.
Table 1: Standard Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | p-Dioxane |
| Phosgene Equivalents | 2.0 |
| Temperature | 20–25°C |
| Reaction Time | 20–24 hours |
| Workup | Benzene azeotrope, Na₂SO₄ drying |
Analytical Characterization
Spectroscopic Data
The product is characterized by ¹H NMR , ¹³C NMR , and IR spectroscopy , confirming the integrity of the boronate ester and chloroformate functionalities.
¹H NMR (400 MHz, C₆D₆):
-
δ 1.11 (s, 12H, pinacol methyl groups)
-
δ 4.60 (s, 2H, benzyl CH₂)
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δ 6.95 (d, J = 8.1 Hz, 2H, aromatic protons)
¹³C NMR (100 MHz, C₆D₆):
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δ 150.3 (carbonyl carbon)
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δ 136.6, 135.6, 128.1 (aromatic carbons)
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δ 83.9 (boronate ester quaternary carbon)
IR (neat):
Applications and Downstream Utility
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, carbonates, or thiocarbonates.
Coupling Reactions: The boronate group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene
Conditions: Inert atmosphere, controlled temperature (0-50°C)
Major Products
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
Thiocarbonates: Formed from reaction with thiols
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Synthetic Organic Chemistry
One of the primary applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate is as an intermediate in the synthesis of various organic compounds. It can be used in:
- Cross-Coupling Reactions : The compound can serve as a boronic acid equivalent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
- Functionalization of Aromatic Compounds : It facilitates the introduction of functional groups onto aromatic rings through nucleophilic substitution reactions.
Materials Science
The compound's boron functionality allows it to be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. It can be utilized in:
- Polymer Synthesis : Used as a building block for creating boron-containing polymers with specific properties.
- Nanocomposites : Its incorporation into nanomaterials can improve the dispersion and interaction of fillers within polymer matrices.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have potential applications in drug development due to their ability to modulate biological activity:
- Anticancer Agents : Boron-containing compounds have been explored for their potential as anticancer agents through mechanisms involving the inhibition of specific enzymes.
- Targeted Drug Delivery : The ability to modify the compound's structure allows for the development of targeted delivery systems for therapeutic agents.
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of this compound in a Suzuki-Miyaura coupling reaction to synthesize various biaryl compounds with high yields and selectivity. The reaction conditions were optimized for temperature and catalyst type to achieve maximum efficiency.
Case Study 2: Development of Boron-Based Polymers
Research focused on incorporating this compound into polycarbonate matrices showed significant improvements in thermal stability and mechanical properties. The boron content was linked to enhanced resistance against thermal degradation.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The boronate group can undergo transmetalation with palladium catalysts, facilitating Suzuki-Miyaura coupling reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in substituents on the benzyl or aryl ring, influencing reactivity, stability, and applications:
Reactivity and Stability
- Chlorocarbonate vs. Carboxylic Acid/Nitrile: The chlorocarbonate group in this compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid conjugation under mild conditions. In contrast, benzoic acid and benzonitrile derivatives are more stable and serve as cross-coupling precursors in Suzuki-Miyaura reactions .
- Stability in Biological Systems :
The chlorocarbonate’s sensitivity to hydrolysis necessitates anhydrous handling, whereas carbamate (e.g., tert-butyl carbamate) and morpholine derivatives (e.g., 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine) exhibit enhanced stability for prolonged storage .
Commercial Availability and Cost
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonochloridate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a multi-step process involving Suzuki-Miyaura coupling or chlorocarbonylation. A common approach involves reacting a boronic ester precursor (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol) with phosgene or thiophosgene under anhydrous conditions. Key parameters include:
- Catalyst system : Palladium catalysts (e.g., [Pd(dppf)Cl₂]) with triethylamine as a base, as seen in analogous dioxaborolane syntheses .
- Solvent : 1,4-dioxane or ethyl acetate for optimal solubility .
- Temperature : Room temperature to 80°C, with inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbonochloridate group.
Yield optimization (reported up to 70–85%) requires strict moisture control and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers characterize this compound, and what spectral data are critical for confirming purity?
Methodological Answer: Essential characterization techniques include:
Q. What are the primary applications of this compound in medicinal chemistry or materials science?
Methodological Answer: The compound serves as a versatile intermediate:
- Medicinal chemistry : Carbonochloridate group enables covalent conjugation to amines/hydroxyls in drug candidates (e.g., prodrugs or antibody-drug conjugates). The boronic ester moiety facilitates Suzuki coupling for aryl-aryl bond formation .
- Materials science : Used to synthesize boron-containing polymers for optoelectronic devices. For example, copolymerization with thiophene derivatives enhances charge transport properties .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what contradictions exist between theoretical and experimental data?
Methodological Answer: DFT calculations (e.g., Gaussian 09) model the electron-deficient nature of the carbonochloridate group, which increases electrophilicity at the benzyl carbon. However, experimental studies show competing hydrolysis under aqueous conditions, reducing coupling efficiency. Key strategies to resolve discrepancies:
Q. How do structural analogs with varying substituents (e.g., chloro, methoxy) impact the compound’s reactivity and biological activity?
Methodological Answer: Substituents alter electronic and steric properties:
Q. What protocols mitigate risks when handling this compound, given conflicting safety data in literature?
Methodological Answer: Conflicting GHS classifications (e.g., H315 vs. no hazard ) necessitate precautionary measures:
- Handling : Use glove boxes or Schlenk lines under inert atmosphere.
- PPE : Nitrile gloves, safety goggles, and respirators with organic vapor cartridges .
- Storage : Amber glass bottles at –20°C, desiccated with silica gel .
Contradictions arise from purity variations; always validate via SDS from suppliers like Thermo Scientific .
Q. How can researchers troubleshoot low yields in carbonochloridate-mediated acylation reactions?
Methodological Answer: Common issues and solutions:
- Problem : Hydrolysis of carbonochloridate.
Fix : Use anhydrous solvents (e.g., distilled THF) and molecular sieves . - Problem : Competing side reactions (e.g., dimerization).
Fix : Lower reaction temperature (0–5°C) and slow reagent addition . - Problem : Poor nucleophile activation.
Fix : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
